1,1-Dibenzyl-3-ethylthiourea

Overview

Description

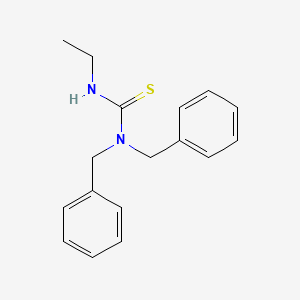

1,1-Dibenzyl-3-ethylthiourea (CAS: STK373338) is a substituted thiourea derivative characterized by two benzyl groups at the N1 and N1' positions and an ethyl group at the N3 position. Its molecular formula is C₁₇H₂₀N₂S, with a molecular weight of 284.43 g/mol. The compound exists as a dry powder at standard conditions and exhibits structural features typical of N,N-disubstituted thioureas, including a thiocarbonyl (C=S) group and aromatic substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-ethylthiourea can be synthesized through the reaction of dibenzylamine with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

C6H5CH2NHCH2C6H5+C2H5NCS→C6H5CH2NHC(S)NHC2H5CH2C6H5

Biological Activity

1,1-Dibenzyl-3-ethylthiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2S

- Molecular Weight : 270.38 g/mol

The compound features a thiourea functional group, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : Thioureas can inhibit enzymes by binding to their active sites or allosteric sites. This inhibition can affect metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Research has shown that thiourea derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of several thiourea derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured against common pathogens:

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 250 | 5 |

| Escherichia coli | 500 | 5 |

| Pseudomonas aeruginosa | 1000 | 5 |

These results indicate that while effective, the compound's potency may not surpass conventional antibiotics like ciprofloxacin in some cases .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiourea derivatives. For instance, a compound structurally similar to this compound was tested on MCF-7 breast cancer cells. The findings included:

- IC50 Value : The compound exhibited an IC50 of 225 µM, indicating moderate efficacy in inhibiting cell proliferation.

- Mechanism of Action : Treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and possible initiation of apoptosis. Flow cytometry analysis revealed a significant accumulation of cells in the S phase of the cell cycle, indicating disruption of normal cell cycle progression .

Case Studies

Several case studies have explored the biological activity of thiourea derivatives:

- Antimicrobial Study : A series of synthesized thioureas were tested against clinical isolates of bacteria. The study found that certain modifications to the thiourea structure enhanced antimicrobial potency significantly.

- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that modifications in the benzyl groups attached to the thiourea core could lead to improved anticancer activity.

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Thioureas have been associated with potential toxicity, including:

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

1,1-Dibenzyl-3-ethylthiourea exhibits significant antibacterial properties. In studies, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound ranged from 40 to 50 µg/mL against these pathogens, indicating its potential as an antibacterial agent comparable to conventional antibiotics like ceftriaxone .

2. Antioxidant Activity

The compound has also demonstrated strong antioxidant activity. In assays measuring the reduction of free radicals, this compound showed an IC50 value of 52 µg/mL against ABTS radicals and 45 µg/mL against DPPH radicals. This suggests its utility in preventing oxidative stress-related damage in biological systems .

3. Anticancer Activity

Research indicates that thiourea derivatives, including this compound, possess anticancer properties. The compound has been tested against various cancer cell lines with IC50 values ranging from 7 to 20 µM. It targets molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .

4. Anti-inflammatory Activity

In anti-inflammatory studies, this compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α effectively. Compounds derived from thioureas have been found to exhibit stronger inhibitory effects compared to traditional anti-inflammatory drugs like dexamethasone .

Medicinal Applications

1. Neurological Disorders

Recent studies have explored the potential of this compound in treating neurodegenerative diseases like Alzheimer's. The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) with IC50 values ranging from 33.27 nM to 93.85 nM, suggesting its role in enhancing cholinergic transmission .

2. Tuberculosis Treatment

Thiourea derivatives have been evaluated for their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The MIC of certain derivatives was found to be as low as 2 µg/mL, indicating a promising avenue for developing new treatments for tuberculosis .

Industrial Applications

1. Heat-Sensitive Recording Materials

In industrial applications, this compound is utilized in the formulation of heat-sensitive recording materials due to its stability and chromogenic properties. This application is particularly relevant in the production of thermal paper used in receipts and labels .

2. Supramolecular Chemistry

The compound is also explored within supramolecular chemistry for its ability to form complexes with metal ions. Such interactions can be leveraged for sensor technologies or catalysis in organic reactions .

Data Table: Summary of Applications

| Application Type | Specific Use Case | Efficacy/Results |

|---|---|---|

| Antibacterial Activity | Against S. aureus, E. coli | MIC: 40-50 µg/mL |

| Antioxidant Activity | Free radical scavenging | IC50: ABTS - 52 µg/mL; DPPH - 45 µg/mL |

| Anticancer Activity | Various cancer cell lines | IC50: 7 - 20 µM |

| Anti-inflammatory Activity | Inhibition of IL-6 and TNF-α | Stronger than dexamethasone |

| Neurological Disorders | AChE inhibition | IC50: 33.27 - 93.85 nM |

| Tuberculosis Treatment | Against MDR M. tuberculosis | MIC: as low as 2 µg/mL |

| Industrial Use | Heat-sensitive recording materials | Excellent storage stability |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of thiourea derivatives on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.

Case Study 2: Antimicrobial Resistance

In another study focused on antimicrobial resistance, derivatives of thioureas were tested against resistant strains of bacteria. The results indicated that the compounds not only inhibited growth but also prevented biofilm formation, a critical factor in chronic infections.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1,1-Dibenzyl-3-ethylthiourea be optimized to improve yield and purity?

Methodological Answer:

- Utilize nucleophilic substitution between benzylamine derivatives and ethyl isothiocyanate under controlled pH (6.5–7.5) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, using ethyl acetate/hexane (3:7) as the mobile phase .

- Purify via recrystallization from ethanol/water mixtures, ensuring slow cooling to enhance crystal lattice formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using - and -NMR to confirm the thiourea backbone (δ ~10.5 ppm for N–H protons) and benzyl/ethyl substituents .

- FTIR : Validate the C=S stretch (1150–1250 cm) and N–H bending (1500–1600 cm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 313.2) and fragmentation patterns .

Q. How does X-ray crystallography resolve ambiguities in the molecular geometry of thiourea derivatives?

Methodological Answer:

- Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters to resolve overlapping electron densities in the benzyl groups .

- Analyze hydrogen-bonding networks (e.g., N–H···S interactions) to confirm supramolecular packing .

Advanced Research Questions

Q. How can contradictions in crystallographic data for thiourea derivatives be systematically addressed?

Methodological Answer:

- Cross-validate experimental data with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to reconcile bond-length discrepancies (>0.02 Å) between X-ray and theoretical models .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking in benzyl groups) that may distort crystallographic interpretations .

Q. What experimental strategies elucidate the biological activity of this compound?

Methodological Answer:

- Conduct enzyme inhibition assays (e.g., against acetylcholinesterase) using Ellman’s method, with IC values compared to reference inhibitors like donepezil .

- Perform molecular docking (AutoDock Vina) to map binding interactions between the thiourea’s C=S group and enzyme active sites .

Q. How do solvent polarity and substituent effects influence the tautomeric equilibrium of thiourea derivatives?

Methodological Answer:

- Use UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. cyclohexane) to track tautomeric shifts (thione ↔ thiol forms) via absorption bands at 250–280 nm .

- Correlate Hammett substituent constants (σ) with tautomer stability using linear free-energy relationships (LFERs) .

Q. What computational methods predict the metal-coordination behavior of this compound?

Methodological Answer:

- Simulate metal-ligand complexes (e.g., with Cu) using Gaussian09 with LANL2DZ basis sets to optimize geometries and calculate binding energies .

- Compare computed IR spectra (C=S stretching frequency red-shifts ~30 cm upon metal coordination) with experimental data .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Variations and Substituent Effects

The substituents on the thiourea core significantly influence physical properties and reactivity. Key analogs include:

*Calculated based on substituent contributions.

- Electron-Withdrawing vs. Electron-Donating Groups: The presence of a 3-chlorobenzoyl group in the analog from introduces electron-withdrawing effects, increasing acidity of the N-H proton (pKa ~8–10) compared to the ethyl group in this compound (pKa ~12–14). This enhances its ability to deprotonate and coordinate metals as a monoanionic ligand .

- Bis-Thioureas: The dithiourea derivative () exhibits two thiourea units linked by an ethane-1,2-diyl spacer, enabling chelation of multiple metal ions. This contrasts with mono-thioureas like this compound, which typically form 1:1 metal-ligand complexes .

Physical and Spectroscopic Properties

- Melting Points and Solubility : While this compound is a dry powder, acylthioureas (e.g., 3-chlorobenzoyl analog) often exhibit higher melting points due to stronger intermolecular hydrogen bonding involving the carbonyl group .

- Spectroscopic Signatures :

- ¹H NMR : The ethyl group in this compound shows characteristic triplet and quartet signals near δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂), whereas acylthioureas display downfield-shifted aromatic protons (δ 7.5–8.5 ppm) .

- IR : The C=S stretch in this compound appears near 1250–1300 cm⁻¹, while acylthioureas exhibit additional C=O stretches at 1650–1700 cm⁻¹ .

Properties

IUPAC Name |

1,1-dibenzyl-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-2-18-17(20)19(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFQFIMWLWCECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983193 | |

| Record name | N,N-Dibenzyl-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64575-17-3 | |

| Record name | NSC174045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibenzyl-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.